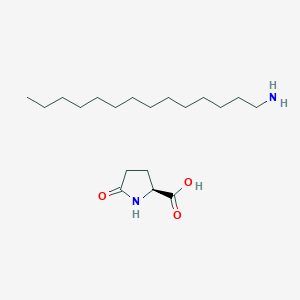

(2S)-5-oxopyrrolidine-2-carboxylic acid;tetradecan-1-amine

Description

(2S)-5-oxopyrrolidine-2-carboxylic acid (commonly known as L-pyroglutamic acid or 5-oxoproline) is a cyclic non-proteinogenic amino acid derived from glutamic acid via intramolecular cyclization, forming a lactam structure. It is involved in the γ-glutamyl cycle and acts as a metabolite linked to oxidative stress and inborn metabolic disorders . Tetradecan-1-amine (myristyl amine) is a 14-carbon alkyl chain primary amine. The compound (2S)-5-oxopyrrolidine-2-carboxylic acid;tetradecan-1-amine is a co-crystal or salt formed between these two components, likely designed to enhance physicochemical properties for pharmaceutical or industrial applications .

Properties

CAS No. |

645388-71-2 |

|---|---|

Molecular Formula |

C19H38N2O3 |

Molecular Weight |

342.5 g/mol |

IUPAC Name |

(2S)-5-oxopyrrolidine-2-carboxylic acid;tetradecan-1-amine |

InChI |

InChI=1S/C14H31N.C5H7NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;7-4-2-1-3(6-4)5(8)9/h2-15H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |

InChI Key |

GJZYPTQKPKNZAG-HVDRVSQOSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCN.C1CC(=O)N[C@@H]1C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCN.C1CC(=O)NC1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of Pyrrolidine Derivatives

The initial step involves synthesizing the pyrrolidine framework, which can be achieved through various methods:

Method A: Cyclization of Amino Acids

- Reagents : An amino acid (e.g., L-proline) is reacted with acetic anhydride.

- Conditions : The reaction is typically carried out under reflux conditions.

- Yield : This method has been reported to yield up to 85% of the desired pyrrolidine derivative.

Method B: Michael Addition

- Reagents : A suitable Michael acceptor (e.g., acrylonitrile) is used with an amine.

- Conditions : The reaction may be catalyzed by bases such as sodium hydride or potassium carbonate.

- Yield : Yields can vary from 60% to 90%, depending on the reaction conditions and purification methods.

Formation of Carboxylic Acid

Once the pyrrolidine derivative is synthesized, it can be converted into the carboxylic acid form:

- Method C: Hydrolysis

- Reagents : The pyrrolidine derivative is treated with aqueous hydrochloric acid.

- Conditions : Heating under reflux for several hours.

- Yield : Typically yields around 70% of the carboxylic acid.

Summary Table of Preparation Methods

| Method | Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|---|

| A | Cyclization | L-proline, Acetic anhydride | Reflux | Up to 85 |

| B | Michael Addition | Acrylonitrile, Base | Base-catalyzed | 60-90 |

| C | Hydrolysis | Pyrrolidine derivative, HCl | Reflux | ~70 |

| D | Amide Formation | Carboxylic acid, Tetradecan-1-amine, Coupling agent | Room temperature | Up to 80 |

Chemical Reactions Analysis

Amidation and Coupling Reactions

The carboxylic acid group in (2S)-5-oxopyrrolidine-2-carboxylic acid participates in amidation reactions with tetradecan-1-amine or external amines. Coupling reagents significantly influence reaction efficiency and product purity:

Mechanistic Insight :

-

TBTU and EEDQ activate the carboxylic acid via in situ formation of reactive intermediates (e.g., HOBt esters), facilitating nucleophilic attack by the amine .

-

BPC and PFTU promote intramolecular cyclization to diketopiperazines due to competing base-mediated deprotonation pathways .

Cyclization Reactions

The pyrrolidone ring undergoes reversible ring-opening under acidic or basic conditions, enabling recyclization or formation of fused heterocycles:

Example Reaction :

Key Findings :

-

Temperature Dependence : Cyclization efficiency increases at elevated temperatures (60–80°C).

-

Catalysts : Titanium(IV) isopropoxide enhances stereoselectivity in spirocyclic product formation .

Decarboxylation and Oxidative Reactions

The carboxylic acid moiety undergoes decarboxylation under thermal or oxidative stress:

Decarboxylation Pathway :

-

Side Reactions : Oxidation of the tetradecan-1-amine chain to nitroso derivatives occurs in the presence of strong oxidizers (e.g., HNO₃) .

Mannich and Michael Addition Reactions

The tetradecan-1-amine chain participates in nucleophilic additions:

Mannich Reaction :

Michael Addition :

-

The α,β-unsaturated ester derivatives of the pyrrolidone undergo conjugate addition with malonate enolates, forming C–C bonds with >90% diastereoselectivity .

Hydrolysis and Stability

Acidic Hydrolysis :

Basic Stability :

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of 5-oxopyrrolidine have been synthesized and evaluated for their activity against Gram-positive bacteria and drug-resistant fungi. In vitro testing demonstrated that certain derivatives exhibited promising antimicrobial properties, suggesting that (2S)-5-oxopyrrolidine-2-carboxylic acid; tetradecan-1-amine could serve as a lead compound in the development of new antibiotics .

1.2 Anticancer Properties

Research has indicated that related compounds can possess anticancer properties. A study focusing on derivatives of 5-oxopyrrolidine showed that specific substitutions led to significant cytotoxic effects against A549 human lung cancer cells. The introduction of functional groups enhanced the anticancer activity, indicating that (2S)-5-oxopyrrolidine-2-carboxylic acid; tetradecan-1-amine may be further explored for its potential in cancer therapeutics .

Biochemical Applications

2.1 Enzyme Inhibition

The compound's structural features allow it to interact with various enzymes, making it a candidate for enzyme inhibition studies. Its ability to act as a competitive inhibitor against certain enzymes involved in metabolic pathways suggests potential applications in regulating biochemical processes .

2.2 Chiral Resolution

(2S)-5-oxopyrrolidine-2-carboxylic acid; tetradecan-1-amine can be utilized as a resolving agent for chiral compounds. Its application in asymmetric synthesis is particularly noteworthy, as it aids in the production of enantiomerically pure substances, which are crucial in pharmaceuticals .

Materials Science Applications

3.1 Polymer Synthesis

The compound can be incorporated into polymer matrices to enhance material properties. Its unique chemical structure contributes to the mechanical strength and thermal stability of polymers, making it suitable for applications in coatings and composite materials .

3.2 Nanotechnology

In nanotechnology, (2S)-5-oxopyrrolidine-2-carboxylic acid; tetradecan-1-amine has been explored for its role in the synthesis of nanoparticles. Its ability to stabilize metal nanoparticles opens avenues for applications in catalysis and sensor technology .

Case Study 1: Antimicrobial Screening

A series of derivatives based on (2S)-5-oxopyrrolidine-2-carboxylic acid were synthesized and screened against multidrug-resistant bacterial strains using broth microdilution methods. Some derivatives demonstrated Minimum Inhibitory Concentrations (MIC) below 64 µg/mL, indicating substantial antimicrobial efficacy.

Case Study 2: Anticancer Activity Evaluation

In vitro assays were conducted on A549 lung cancer cells treated with various concentrations of (2S)-5-oxopyrrolidine derivatives. Results showed a dose-dependent decrease in cell viability, with certain compounds reducing viability by over 70% compared to control treatments.

Mechanism of Action

The mechanism of action of (2S)-5-oxopyrrolidine-2-carboxylic acid; tetradecan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues of Pyroglutamic Acid

1-Substituted-5-oxopyrrolidine-2-carboxylic Acid Derivatives

- (2S)-1-(2-Naphthylmethyl)-5-oxopyrrolidine-2-carboxylic acid : Synthesized via tert-butyl (S)-pyroglutamate intermediates, this derivative achieves high yields (97%) and demonstrates the impact of aromatic substituents on solubility and reactivity .

- 1-Methyl-5-oxopyrrolidine-3-carboxylic acid : A positional isomer with a methyl group at position 1 and carboxylic acid at position 3. This structural variation reduces cyclization efficiency and alters metabolic pathways compared to the 2-carboxylic acid analogue .

Co-crystals with Pharmaceutical Agents

Salts with Different Amines

- Arginine pyroglutamate : A 1:1 salt of pyroglutamic acid and L-arginine, used in dietary supplements to promote muscle growth and antioxidant activity. Its high water solubility contrasts with the lipophilic tetradecan-1-amine derivative .

- Ethyl lauroyl arginate hydrochloride : Combines a lauroyl group with arginine and pyroglutamate, demonstrating the versatility of amine-acid salts in antimicrobial and surfactant applications .

Physicochemical and Pharmacokinetic Properties

Key Properties of (2S)-5-oxopyrrolidine-2-carboxylic acid;tetradecan-1-amine

- Molecular Weight : ~354.87 g/mol (estimated from related compounds) .

- Solubility : Expected to exhibit low aqueous solubility due to the lipophilic tetradecan-1-amine moiety, favoring lipid-based delivery systems.

- Applications: Potential use in sustained-release drug formulations or as a surfactant in industrial applications .

Comparative Data Table

Metabolic Roles and Derivatives

- 5-Oxoprolinuria : Elevated pyroglutamic acid levels are linked to glutathione synthetase deficiency, highlighting its role in redox metabolism .

- Antiviral Modulation : (2S)-5-oxopyrrolidine-2-carboxylic acid levels fluctuate during viral infections, suggesting derivatives may influence oxidative stress pathways .

Pharmaceutical Formulations

- The co-crystal with ertugliflozin demonstrates improved pharmacokinetics, suggesting tetradecan-1-amine derivatives could enhance drug stability or absorption .

- Lipophilic salts may enable transdermal or lipid-based delivery systems, contrasting with hydrophilic analogues like arginine pyroglutamate .

Industrial and Biochemical Uses

- Tetradecan-1-amine’s long alkyl chain could serve as a surfactant or emulsifier, while shorter-chain derivatives (e.g., ethyl lauroyl arginate) are used in food preservation .

Biological Activity

(2S)-5-Oxopyrrolidine-2-carboxylic acid, commonly known as pyroglutamic acid, is a cyclic amino acid that has garnered interest due to its potential biological activities. When combined with tetradecan-1-amine, a long-chain primary amine, this compound may exhibit unique properties that could be beneficial in various therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its anticancer and antimicrobial properties, supported by case studies and detailed research findings.

Chemical Structure and Properties

The compound (2S)-5-oxopyrrolidine-2-carboxylic acid has the following molecular characteristics:

- Molecular Formula : C₅H₉NO₂

- Molecular Weight : 113.115 g/mol

- CAS Number : 98-79-3

Tetradecan-1-amine contributes to the hydrophobic nature of the compound, potentially enhancing its bioactivity through improved membrane permeability.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. A notable investigation involved testing various derivatives against A549 human lung adenocarcinoma cells. The results indicated that certain compounds showed potent cytotoxic effects while maintaining low toxicity in non-cancerous cells.

Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives

| Compound ID | Structure | IC₅₀ (µM) | Notes |

|---|---|---|---|

| 15 | Structure | 100 | More potent than standard cisplatin |

| 20 | Structure | 50 | Highest activity among tested compounds |

| 21 | Structure | 75 | Selective against A549 cells |

In a comparative study, compound 15 reduced the viability of A549 cells to approximately 66% at a concentration of 100 µM, showcasing its potential as an effective anticancer agent .

Antimicrobial Activity

The antimicrobial properties of (2S)-5-oxopyrrolidine derivatives have also been explored, particularly against multidrug-resistant strains of Staphylococcus aureus. The compounds demonstrated promising activity against strains resistant to linezolid and tedizolid.

Table 2: Antimicrobial Efficacy Against Multidrug-Resistant Strains

| Compound ID | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 18 | MRSA | 32 µg/mL |

| 19 | Linezolid-resistant S. aureus | 16 µg/mL |

| 21 | Vancomycin-intermediate S. aureus | 8 µg/mL |

These findings indicate that (2S)-5-oxopyrrolidine derivatives can serve as effective scaffolds for developing new antimicrobial agents targeting resistant pathogens .

Case Studies and Research Findings

- Case Study on Anticancer Activity : A study conducted by researchers evaluated the cytotoxic effects of various derivatives on A549 cells. The most effective compound exhibited a significant reduction in cell viability compared to traditional chemotherapeutics like cisplatin, suggesting a novel mechanism of action .

- Research on Antimicrobial Properties : Another investigation focused on the efficacy of selected derivatives against clinically relevant pathogens. The results indicated that certain compounds not only inhibited growth but also showed selective toxicity towards resistant strains, making them candidates for further development in treating infections caused by resistant bacteria .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2S)-5-oxopyrrolidine-2-carboxylic acid derivatives?

- Methodological Answer : The compound can be synthesized via decarboxylation-alkylation reactions. For example, using 1-phenyl-1-trimethylsiloxyethylene as a nucleophile in the alkylation step yields derivatives with ~66% efficiency after purification by rotary chromatography (hexanes/EtOAc, 30:70) . Substrate protection, such as tert-butyldimethylsilyl (TBS) groups, is critical for regioselectivity.

Q. How can the purity of (2S)-5-oxopyrrolidine-2-carboxylic acid be validated post-synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is recommended. Structural confirmation can be achieved via H NMR and C NMR, focusing on characteristic peaks for the pyrrolidine ring (e.g., δ 2.5–3.5 ppm for protons adjacent to the carbonyl group) .

Q. What purification techniques are effective for isolating tetradecan-1-amine from reaction mixtures?

- Methodological Answer : Fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) is optimal due to tetradecan-1-amine’s high boiling point (~310°C). Silica gel column chromatography (eluent: gradient of hexane/ethyl acetate) can further remove polar impurities .

Advanced Research Questions

Q. How does steric hindrance influence the stereochemical outcome of alkylation reactions involving (2S)-5-oxopyrrolidine-2-carboxylic acid?

- Methodological Answer : Bulky substituents on nitriles (e.g., iso-PrCN) can halt reaction intermediates, enabling isolation of stereochemically defined products. Steric effects are analyzed via X-ray crystallography or NOESY NMR to confirm spatial arrangements . Metal catalysts (e.g., Zr, Rh) modulate bond cleavage/reorganization, impacting stereoselectivity .

Q. What analytical methods resolve contradictions in tetradecan-1-amine reaction yields under varying catalytic conditions?

- Methodological Answer : Kinetic studies using gas chromatography-mass spectrometry (GC-MS) track intermediate formation. For example, silver-catalyzed silylene transfer reactions show distinct activation pathways compared to copper, affecting yield discrepancies (e.g., 40–75% variance). Density functional theory (DFT) simulations model transition states to rationalize yield differences .

Q. How can decomposition of tetradecan-1-amine during high-temperature reactions be mitigated?

- Methodological Answer : Inert atmospheres (N/Ar) and radical inhibitors (e.g., BHT) prevent oxidative degradation. Lowering reaction temperatures via microwave-assisted synthesis (80–120°C) reduces thermal stress. Stability is monitored via thermogravimetric analysis (TGA) and FT-IR to detect amine oxidation products (e.g., nitriles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.